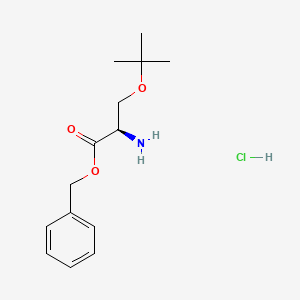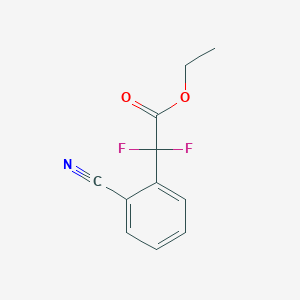
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate
Übersicht
Beschreibung
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate (AZMTA) is a synthetic compound that is used for various scientific research applications. It is a derivative of azetidine, an organic compound that has three carbon atoms and a nitrogen atom in a ring structure. AZMTA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Addition
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate and similar compounds have been used in the catalytic asymmetric addition of organozinc reagents to aldehydes. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound with a related azetidine structure, was developed for this purpose. This compound demonstrated high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, highlighting the potential of azetidine-based compounds in asymmetric synthesis (Wang et al., 2008).
Antileishmanial Activity
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate and its derivatives have also shown potential in medicinal chemistry, particularly as antileishmanial agents. For example, a series of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones displayed significant antileishmanial activity, comparable to clinically used drugs (Singh et al., 2012).
Antibacterial and Antifungal Properties
Compounds based on azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate have been explored for their antimicrobial properties. A novel series of azetidin-2-ones demonstrated considerable antibacterial and antifungal activity, providing evidence of their potential in addressing microbial infections (Adem et al., 2022).
Antimitotic Compounds
Azetidin-2-ones, a structural class related to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been used as bases for antimitotic compounds. These compounds, based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, showed promise in cancer research (Twamley et al., 2020).
Enantiodiscrimination in Organic Chemistry
Enantiopure aziridin-2-yl methanols, closely related to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been utilized as sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is significant in organic synthesis and pharmaceutical chemistry (Malinowska et al., 2020).
Synthesis of Pincer Ligands
2-Azetidinones, structurally similar to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate, have been used in the synthesis of pincer ligands. These compounds have shown promise in forming complexes with metals like osmium, which are important in catalysis and materials science (Casarrubios et al., 2015).
Eigenschaften
IUPAC Name |
azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGSPQVLRQGESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)





![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1383265.png)

